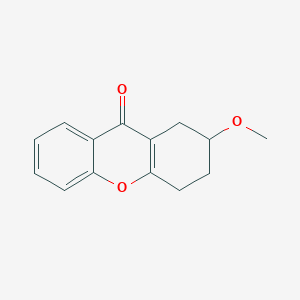
2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one is an organic compound with the molecular formula C14H14O3. It belongs to the class of xanthones, which are oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a copper-catalyzed one-pot synthesis method has been reported, where the reaction involves the condensation of methyl arenes with active methylene compounds .
Industrial Production Methods
the principles of green chemistry, such as using eco-friendly reagents and optimizing reaction conditions, are often applied to improve the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of more reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized xanthone derivatives, while reduction can produce more reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The specific pathways involved depend on the biological context and the particular activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4-Tetrahydro-9h-xanthen-9-one
- 4-Methoxy-9h-xanthen-9-one
- 5,7-Dichloro-1,2,3,4-tetrahydro-9h-xanthen-9-one
- 2,5-Dimethoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one
Uniqueness
2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 2-position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
5928-16-5 |
|---|---|
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-methoxy-1,2,3,4-tetrahydroxanthen-9-one |
InChI |
InChI=1S/C14H14O3/c1-16-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)17-13/h2-5,9H,6-8H2,1H3 |
Clave InChI |
IRNILVBASYLHOO-UHFFFAOYSA-N |
SMILES canónico |
COC1CCC2=C(C1)C(=O)C3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11951027.png)
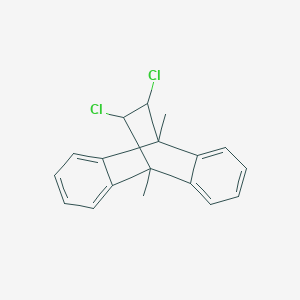
![11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide](/img/structure/B11951034.png)
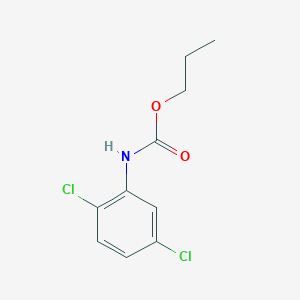
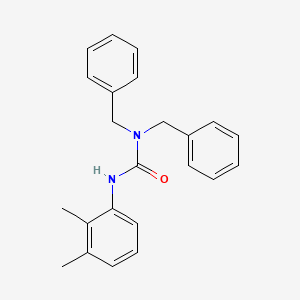
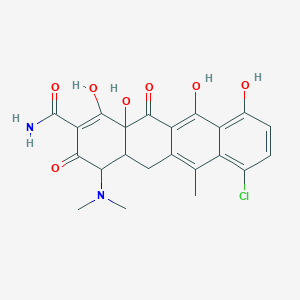
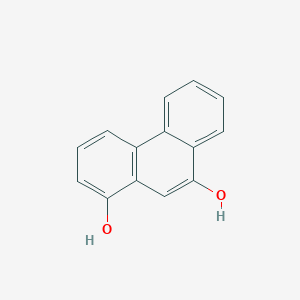
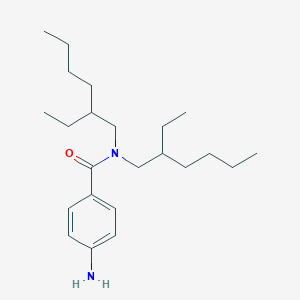


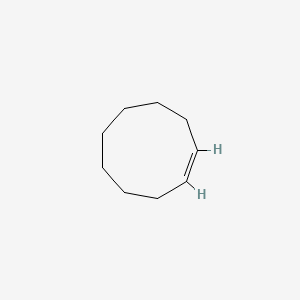
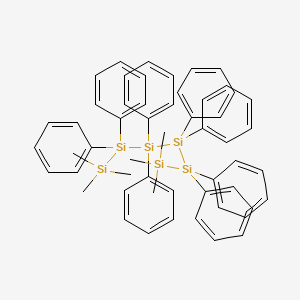
![2-[(4-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951102.png)
